molecular formula C23H25NO3D6 B602510 Norgestimate-d6 CAS No. 263194-12-2

Norgestimate-d6

Cat. No. B602510
M. Wt: 375.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Labelled Norgestimate, which is a form of progesterone used with estradiol to treat the symptoms of menopause.

Scientific Research Applications

Pharmacokinetic Profile

Norgestimate-d6, primarily studied through its metabolite norelgestromin, exhibits an excellent pharmacokinetic profile. This is demonstrated by the consistent and efficacious serum hormone concentrations under varying conditions. The pharmacokinetics of norelgestromin and ethinyl estradiol (EE), delivered by the contraceptive patch, show that the absorption is proportional to patch size, maintaining serum concentrations within a specific range even under different conditions like heat, humidity, exercise, and cool-water immersion. The pharmacokinetics are not significantly affected by factors such as the location of patch application or coadministration with certain drugs like tetracycline (Abrams et al., 2002).

Cardiovascular Safety Profile

Norgestimate (NGM) is recognized for its mild estrogenic activity paired with anti-mineralocorticoid and anti-androgenic properties, contributing to its cardiovascular safety profile. NGM modulates the power of ethinyl-estradiol on thromboembolic risk and is associated with the lowest risk of venous thromboembolism (VTE) among different combined hormonal contraceptives (CHCs). NGM's peripheral anti-androgenic activity, demonstrated by impacts on lipid and glucose metabolism, makes it a preferable choice over more androgenic progestins (Grandi et al., 2021).

Metabolic and Lipid Effects

Clinical studies have highlighted the favorable metabolic and lipid effects of norgestimate. A triphasic preparation of norgestimate and ethinyl estradiol (Ortho TriCyclen®, Tri‐Cilest®) showed significant increases in serum levels of high-density lipoprotein cholesterol (HDL-C) and reductions in the ratio of low-density lipoprotein cholesterol to HDL-C over a 2-year period. There were no clinically significant changes in fasting blood glucose levels, insulin levels, or values for glycosylated hemoglobin, indicating a selective and minimally androgenic nature of this oral contraceptive agent (Burkman et al., 1992).

Application in Hormonal Replacement Therapy (HRT)

Norgestimate has shown versatility, extending its application to hormonal replacement therapy (HRT). In HRT, norgestimate's swift conversion to its main metabolite, norelgestromin, carries the progestogenic properties. This regimen treats vasomotor symptoms, protects the endometrium from hyperproliferation, and is associated with a favorable lipid profile. NGM's low androgenic impact does not interfere with the positive metabolic actions of estrogens, making it suitable for medical use from adolescence through the reproductive years to menopause (Henzl, 2001).

properties

CAS RN

263194-12-2

Product Name

Norgestimate-d6

Molecular Formula

C23H25NO3D6

Molecular Weight

375.54

Appearance

Off-White Solid

melting_point

60-65˚C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

35189-28-7 (unlabelled)

synonyms

(17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one 3-Oxime-d6;  Dexnorgestrel Acetime-d6

tag

Norgestimate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.